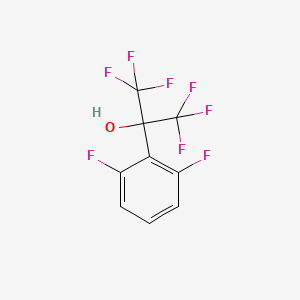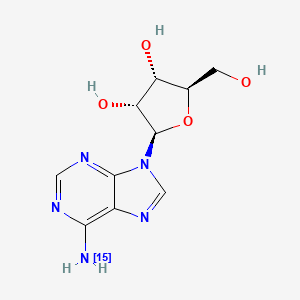
Adenosine-15N
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Adenosine-15N is a nitrogen-15 labeled version of adenosine, a naturally occurring nucleoside composed of adenine and ribose. The nitrogen-15 isotope is a stable, non-radioactive isotope of nitrogen, which makes it particularly useful in various scientific research applications, especially in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. Adenosine itself plays a crucial role in biochemical processes such as energy transfer (as part of ATP) and signal transduction (as part of cyclic AMP).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of adenosine-15N typically involves the incorporation of nitrogen-15 into the adenine moiety of adenosine. One common method is the enzymatic incorporation of nitrogen-15 labeled adenine into RNA. This process involves the use of specific enzymes that facilitate the incorporation of the labeled adenine into the RNA strand . Another method involves the chemical synthesis of nitrogen-15 labeled adenine, followed by its attachment to ribose to form this compound .
Industrial Production Methods
Industrial production of this compound is generally carried out using large-scale chemical synthesis techniques. The process begins with the synthesis of nitrogen-15 labeled adenine, which is then chemically bonded to ribose to form this compound. The production process is carefully controlled to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
Adenosine-15N undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often studied to understand the behavior of the nitrogen-15 isotope in different chemical environments.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are optimized to achieve the desired chemical transformation .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation of this compound can lead to the formation of inosine-15N, while reduction can yield dihydrothis compound. Substitution reactions can result in various modified nucleosides depending on the nucleophile used .
Scientific Research Applications
Adenosine-15N has a wide range of scientific research applications:
Chemistry: It is used in NMR spectroscopy to study the structure and dynamics of nucleic acids and proteins.
Biology: this compound is used to trace metabolic pathways involving adenosine and its derivatives.
Medicine: In medical research, this compound is used to study the pharmacokinetics and pharmacodynamics of adenosine-based drugs.
Mechanism of Action
Adenosine-15N exerts its effects by interacting with specific adenosine receptors (A1, A2A, A2B, and A3) on the cell surface. These receptors are coupled to G-proteins, which mediate various intracellular signaling pathways. Activation of adenosine receptors can lead to the inhibition of adenylate cyclase, resulting in decreased levels of cyclic AMP and subsequent cellular responses. The nitrogen-15 label does not alter the biological activity of adenosine but allows for detailed study of its interactions and mechanisms using NMR spectroscopy .
Comparison with Similar Compounds
Adenosine-15N can be compared with other nitrogen-15 labeled nucleosides such as guanosine-15N, cytidine-15N, and uridine-15N. While all these compounds are used in NMR spectroscopy and other research applications, this compound is unique due to its specific interactions with adenosine receptors and its role in energy transfer and signal transduction. The nitrogen-15 labeled versions of guanosine, cytidine, and uridine are primarily used to study different aspects of nucleic acid structure and function .
List of Similar Compounds
- Guanosine-15N
- Cytidine-15N
- Uridine-15N
- Thymidine-15N
This compound stands out due to its specific biological roles and its utility in studying adenosine-related pathways and mechanisms.
Properties
Molecular Formula |
C10H13N5O4 |
|---|---|
Molecular Weight |
268.23 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-(6-(15N)azanylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)/t4-,6-,7-,10-/m1/s1/i11+1 |
InChI Key |
OIRDTQYFTABQOQ-ZGUONDJVSA-N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)[15NH2] |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


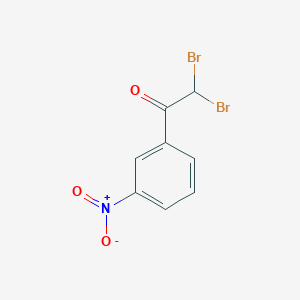
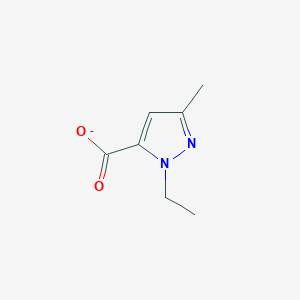
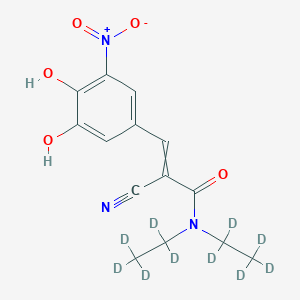
![3-Chloronaphtho[2,1-d]isoxazole](/img/structure/B13707384.png)
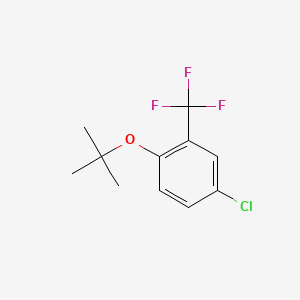
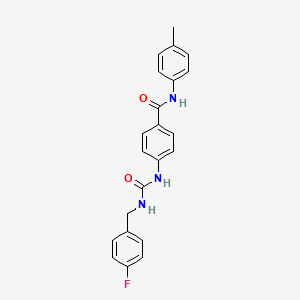
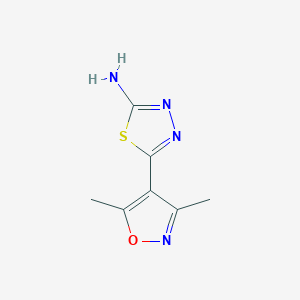


![6H-Benzo[c]chromene-1-boronic Acid](/img/structure/B13707427.png)
![[S(R)]-N-[(1S)-1-(2',4',6'-Triisopropyl)-(1,1'-biphenyl)-2-yl-2-(diphenylphosphino)ethyl]-2-methyl-2-propanesulfinamide](/img/structure/B13707435.png)


